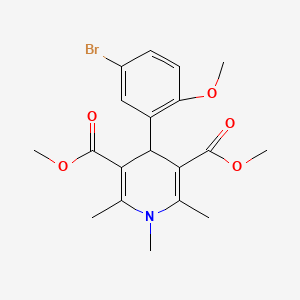

3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Description

3,5-Dimethyl 4-(5-bromo-2-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with three methyl groups at positions 1, 2, and 6, and a 5-bromo-2-methoxyphenyl group at position 2. The 3,5-dicarboxylate esters are dimethyl groups, distinguishing it from analogs with ethyl or other ester substituents. Structural analogs, such as the 3-methoxyphenyl variant (CAS 6048-41-5), share the dimethyl ester and trimethyl-DHP backbone but lack the bromine atom, highlighting the unique electronic and steric profile of the target compound .

Properties

IUPAC Name |

dimethyl 4-(5-bromo-2-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO5/c1-10-15(18(22)25-5)17(13-9-12(20)7-8-14(13)24-4)16(19(23)26-6)11(2)21(10)3/h7-9,17H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVWTRYJGXIBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=C(C=CC(=C2)Br)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the brominated methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the brominated methoxyphenyl group is coupled with a halogenated precursor of the dihydropyridine ring in the presence of a palladium catalyst.

Final modifications: Additional methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the methoxyphenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: It serves as a model compound in studies of enzyme interactions and receptor binding due to its structural similarity to biologically active dihydropyridines.

Medicine: It is investigated for its potential pharmacological properties, including its role as a calcium channel blocker, which is relevant in the treatment of cardiovascular diseases.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac workload, which is beneficial in treating hypertension and angina.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

The aryl substituent at position 4 significantly influences the compound’s electronic and steric properties:

- Target Compound: The 5-bromo-2-methoxyphenyl group introduces both electron-withdrawing (bromine) and electron-donating (methoxy) effects.

- 3-Nitrophenyl Analogs : Compounds like (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate feature a strongly electron-withdrawing nitro group, which may enhance reactivity in electrophilic substitutions but reduce metabolic stability compared to bromine .

- Furyl-Substituted Analogs : Diethyl 4-[5-(2-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate replaces the phenyl ring with a furyl group, increasing planarity and π-conjugation, which could alter binding affinity in biological systems .

Ester Group Variations

- Dimethyl Esters (Target) : Lower molecular weight and higher volatility compared to diethyl esters. Dimethyl groups may facilitate crystallization, as seen in the 3-methoxyphenyl analog .

Dihydropyridine Core Modifications

- Trimethyl vs. Dimethyl Substitution : The target compound’s 1,2,6-trimethyl-DHP core contrasts with the 2,6-dimethyl-DHP in most analogs. The additional methyl at position 1 may restrict conformational flexibility, affecting interactions with biological targets .

- Stereochemical Considerations : Structural validation tools (e.g., SHELX ) confirm that substituent positioning on the DHP ring influences diastereomer formation, particularly in nitro- or bromo-substituted derivatives .

Data Table: Key Structural and Property Comparisons

Research Findings and Trends

- Synthesis : The target compound’s synthesis likely follows the Hantzsch method, as seen in nitro- and methoxy-substituted DHPs . Claisen–Schmidt condensation () is less common for DHPs but highlights alternative routes for aryl-substituted derivatives .

- Biological Implications : Bromine’s hydrophobicity may improve blood-brain barrier penetration, whereas nitro groups () are associated with higher toxicity risks .

- Structural Validation : X-ray crystallography (via SHELX ) and spectroscopic methods confirm regiochemistry, critical for comparing electronic effects of substituents .

Biological Activity

The compound 3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE belongs to the dihydropyridine class of compounds, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

- Molecular Formula : C19H22BrN2O4

- Molecular Weight : 426.29 g/mol

- CAS Number : [not provided in sources]

The compound contains a dihydropyridine core substituted with various functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that dihydropyridines exhibit significant antioxidant properties. The presence of multiple methyl and methoxy groups in the structure enhances electron donation capabilities, which can scavenge free radicals effectively. A study involving related compounds demonstrated that modifications at specific positions significantly increased their antioxidant activity, suggesting a similar potential for this compound.

Antimicrobial Activity

Dihydropyridine derivatives have shown promising antimicrobial effects against various pathogens. Specifically, compounds with bromine substitutions have been noted for their enhanced activity against Gram-positive and Gram-negative bacteria. Preliminary tests on similar derivatives have indicated minimum inhibitory concentrations (MIC) in the range of 50–100 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound is supported by studies on related dihydropyridines. For instance, certain derivatives have exhibited cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism is believed to involve apoptosis induction through mitochondrial pathways and inhibition of cell proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various dihydropyridines against resistant strains of Staphylococcus aureus. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts. The MIC values ranged from 32 µg/mL to 128 µg/mL for the most active derivatives.

Study 2: Antioxidant Properties

In a comparative analysis of antioxidant activities among several dihydropyridine derivatives, the compound under discussion showed a notable increase in DPPH radical scavenging activity with an IC50 value of approximately 75 µg/mL. This suggests a strong potential for use in formulations aimed at oxidative stress-related conditions.

Study 3: Anticancer Activity

In vitro studies on HeLa and A549 cells revealed that treatment with related dihydropyridine derivatives led to significant reductions in cell viability (IC50 values around 200 µg/mL). The mechanism was linked to apoptosis induction via caspase activation pathways.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis of 1,4-dihydropyridine derivatives typically follows the Hantzsch reaction framework, involving cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives. For this compound, substituted benzaldehyde (e.g., 5-bromo-2-methoxybenzaldehyde) reacts with methyl acetoacetate and a methylamine derivative under reflux in a polar aprotic solvent (e.g., ethanol or acetonitrile). Optimization strategies include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

- Solvent effects : Higher yields are observed in ethanol due to improved solubility of intermediates .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like ester hydrolysis .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy and bromo groups via coupling patterns and chemical shifts). 2D NMR (COSY, NOESY) resolves spatial proximities in the dihydropyridine ring .

- X-ray crystallography : Provides absolute configuration validation, especially for steric effects from trimethyl groups. For example, C—H⋯H and Br⋯Br interactions in similar structures were resolved via single-crystal diffraction .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation pathways .

Advanced: How can researchers analyze substituent effects (e.g., bromo, methoxy) on pharmacological activity?

- Computational modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies assess binding affinities to target proteins (e.g., calcium channels) .

- Comparative SAR studies : Synthesize analogs (e.g., replacing bromo with chloro or varying methoxy positions) and evaluate bioactivity. For example, 4-chlorophenyl analogs showed altered binding kinetics in dihydropyridine receptors .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Combine 2D NMR (HSQC, HMBC) with X-ray data to resolve ambiguous NOE correlations or overlapping signals .

- Synthetic intermediates : Analyze intermediates (e.g., Schiff bases or β-keto ester precursors) to trace signal origins. For instance, Claisen–Schmidt adducts in related syntheses clarified regiochemistry .

Basic: What are key considerations in designing stability studies under varying environmental conditions?

- Degradation pathways : Monitor hydrolysis (ester groups) and photodegradation (bromo substituents) via accelerated aging tests.

- Analytical methods : Use HPLC-PDA to track degradation products and LC-MS to identify hydrolyzed derivatives .

- Condition variables : Test pH (2–9), temperature (25–60°C), and light exposure (UV vs. visible) to model storage environments .

Advanced: How can reaction mechanisms involving this compound be validated?

- Isotopic labeling : Introduce ¹³C or ²H at critical positions (e.g., dihydropyridine ring) to trace intermediates via NMR or MS .

- Kinetic studies : Measure rate constants under varying conditions (e.g., solvent polarity) to identify rate-determining steps. For example, Michael addition kinetics in similar systems revealed nucleophilic attack as the limiting step .

Basic: What protocols ensure purity and reproducibility in multi-step synthesis?

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) .

- In-line monitoring : TLC or FTIR tracks reaction progress at each step (e.g., carbonyl absorption at ~1700 cm⁻¹ for ester groups) .

Advanced: What computational approaches predict the compound’s reactivity in novel reactions?

- Transition state modeling : Locate energy barriers for potential reactions (e.g., electrophilic substitution at the bromo site) using Gaussian or ORCA software .

- Molecular dynamics simulations : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) to optimize solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.